![molecular formula C25H21N3O2 B2911655 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-93-0](/img/structure/B2911655.png)
8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the pyrazoloquinoline family. This compound has been extensively studied in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, it has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the replication of several viruses, including hepatitis C virus and dengue virus. Furthermore, it has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One advantage of using 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline in lab experiments is its potential use as a fluorescent probe for imaging biological systems. This compound has been shown to have high fluorescence quantum yield and good photostability, making it a useful tool for imaging live cells. However, one limitation of using this compound in lab experiments is its complex synthesis process, which may limit its availability and use in certain research settings.
将来の方向性
There are several future directions for research on 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline. One direction is to further investigate its potential use as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Another direction is to explore its potential use as a fluorescent probe for imaging biological systems. Furthermore, future research could focus on developing more efficient and scalable synthesis methods for this compound to increase its availability for research purposes.
合成法
The synthesis of 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the Pictet-Spengler reaction. In this reaction, 4-methoxyphenylacetaldehyde and 4-methylphenylacetaldehyde are condensed with 2-aminobenzaldehyde in the presence of a Lewis acid catalyst to form the pyrazoloquinoline ring system. The resulting compound is then treated with methoxyamine hydrochloride to introduce the methoxy group at the 8-position of the ring system.
科学的研究の応用
8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticancer, antiviral, and antibacterial properties. In addition, this compound has been investigated for its potential use as a fluorescent probe for imaging biological systems. Furthermore, it has been studied for its potential use in the treatment of neurological disorders.
特性
IUPAC Name |
8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-16-4-6-17(7-5-16)24-22-15-26-23-13-12-20(30-3)14-21(23)25(22)28(27-24)18-8-10-19(29-2)11-9-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUOEYZBAOPIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

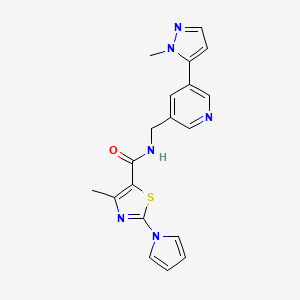
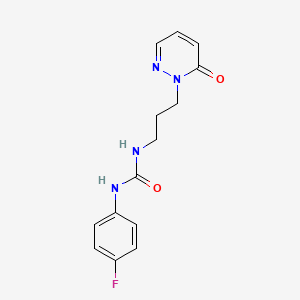
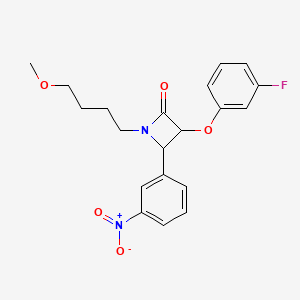
![N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride](/img/structure/B2911577.png)
![(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2911578.png)


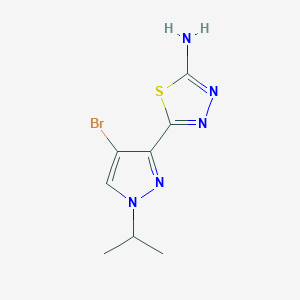
![3-(4-chlorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2911583.png)
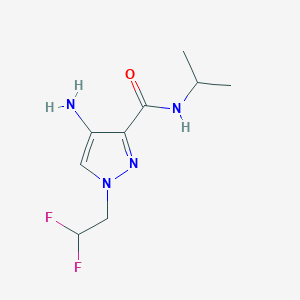
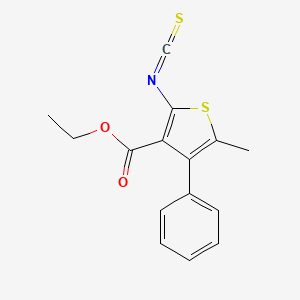
![4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2911593.png)
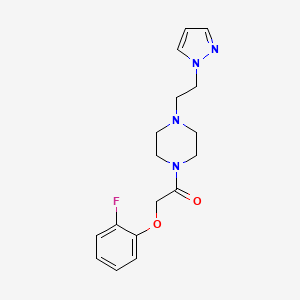
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2911595.png)